An In-Depth Technical Guide to 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole: Properties, Synthesis, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into the molecule's reactivity and its role as a versatile building block in the development of novel chemical entities.
Chemical Identity and Physicochemical Properties
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is a substituted pyrazole featuring a chlorine atom at the 5-position, an ethyl group at the 1-position, and a vinyl group at the 3-position of the pyrazole ring. The presence of these distinct functional groups imparts a unique combination of reactivity and potential for further chemical modification.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 5-chloro-1-ethyl-3-vinyl-1H-pyrazole | N/A |
| CAS Number | 1278588-27-4 | [1] |
| Molecular Formula | C₇H₉ClN₂ | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Boiling Point | 108-112 °C (at 15 Torr) | [1] |
Synthesis and Reactivity
The synthesis of 5-chloro-1-ethyl-3-vinyl-1H-pyrazole can be approached through multi-step sequences common for the preparation of substituted pyrazoles. A plausible and documented synthetic strategy involves the formation of the pyrazole core followed by the introduction of the vinyl group.
Proposed Synthetic Pathway
A general and regioselective method for the synthesis of 5-chloro-1-vinyl-1Н-pyrazoles offers a viable route. This approach typically involves the reaction of a suitably substituted hydrazine with a dichlorovinyl ketone to form a hydroxyethyl-pyrazole intermediate. Subsequent chlorination and elimination steps yield the desired vinylpyrazole.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized representation based on established methods for the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole.
Step 1: Synthesis of 5-chloro-1-(2-hydroxyethyl)-3-substituted-1H-pyrazole
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Reaction of a 2,2-dichlorovinyl ketone with 2-(hydroxyethyl)hydrazine to yield the 3-substituted 5-chloro-1-(2-hydroxyethyl)-1Н-pyrazole.
Step 2: Chlorination of the Hydroxyethyl Group
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The hydroxyethyl-pyrazole intermediate is heated in a suitable solvent, such as chloroform, in the presence of a chlorinating agent like thionyl chloride to produce the 5-chloro-1-(2-chloroethyl)-1H-pyrazole.
Step 3: Elimination to Form the Vinyl Group
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The final step involves the elimination of hydrogen chloride from the 5-chloro-1-(2-chloroethyl)-1Н-pyrazole. This is typically achieved by treatment with a base such as sodium hydroxide in ethanol or potassium tert-butoxide in pyridine to yield the 5-chloro-1-vinyl-1Н-pyrazole[2].
Caption: Generalized synthetic workflow for 5-chloro-1-vinyl-pyrazoles.
Reactivity Profile
The reactivity of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is dictated by its key functional groups: the pyrazole ring, the chloro substituent, and the vinyl group.
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The Pyrazole Ring: As an aromatic heterocycle, the pyrazole nucleus can undergo electrophilic substitution, typically at the 4-position. The nitrogen atoms also provide sites for coordination with metal ions[3].
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The Chloro Substituent: The chlorine atom at the 5-position can be displaced by various nucleophiles, enabling further functionalization of the pyrazole ring. It can also participate in transition-metal-catalyzed cross-coupling reactions.
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The Vinyl Group: The vinyl group is susceptible to a range of reactions characteristic of alkenes. These include cycloaddition reactions, halogenation, hydrohalogenation, and polymerization. The vinyl group serves as a valuable handle for introducing more complex molecular architectures[4]. Vinylpyrazoles are noted to be stable compounds with a good shelf life, showing no tendency for spontaneous polymerization[4].
Applications in Drug Discovery and Materials Science
While specific applications for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole are not extensively documented, the pyrazole scaffold is a well-established privileged structure in medicinal chemistry. Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[5][6][7].
This particular molecule, with its vinyl and chloro functionalities, represents a versatile building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The vinyl group allows for its incorporation into larger molecules through various polymerization and addition reactions, suggesting potential applications in materials science for the development of specialty polymers and functional materials.
Caption: Potential applications of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole.
Safety and Handling
Detailed toxicological data for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is not available. However, based on the safety data for structurally related chloropyrazoles, this compound should be handled with care in a well-ventilated laboratory environment, such as a fume hood.
General Handling Precautions:
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Avoid contact with skin and eyes.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors or dust.
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Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention. Standard first aid measures for chemical exposure should be followed. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is a promising heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. Its unique combination of a pyrazole core with reactive chloro and vinyl substituents makes it an attractive starting material for the development of novel pharmaceuticals and functional materials. Further research into the specific properties and reactivity of this molecule is warranted to fully explore its synthetic utility and potential applications.
References
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Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
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Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Pyrazole: a versatile scaffold in medicinal chemistry. Journal of Pharmacy & Bioallied Sciences, 8(1), 2. Available at: [Link]
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Kobelevskaya, V. A., Larina, L. I., & Popov, A. V. (2022). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds, 58(11), 887-893. Available at: [Link]
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Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]
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